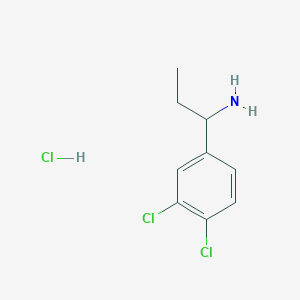![molecular formula C9H20ClN3O B6166134 N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride CAS No. 2680536-57-4](/img/no-structure.png)
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride, also known as NPPH, is an organic compound that has been used in a variety of scientific research applications. It is a white, odorless crystalline solid with a molecular weight of 185.6 g/mol. It is soluble in water and has a melting point of 135-140°C. NPPH has been used in a variety of applications in the laboratory, including as a substrate in biochemical assays, as a reagent in the synthesis of compounds, and as a catalyst in organic synthesis. Its unique properties make it an ideal tool for scientific research.
科学的研究の応用
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has been used in a variety of scientific research applications, including as a substrate in various biochemical assays, as a reagent in the synthesis of compounds, and as a catalyst in organic synthesis. It has also been used in the study of enzymatic reactions, as a substrate for the production of polymers, and as a reagent for the synthesis of peptides and proteins. Additionally, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has been used in the study of signal transduction pathways and in the detection of bioactive compounds.
作用機序
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride acts as a substrate for a variety of enzymes, including proteases, phosphatases, and kinases. It is also a substrate for the enzyme acetylcholinesterase, which helps to break down the neurotransmitter acetylcholine. Additionally, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride can act as a catalyst in various organic synthesis reactions, and it can be used as a reagent in the synthesis of peptides and proteins.
Biochemical and Physiological Effects
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on various biochemical pathways, as well as to study the effects of various hormones on the body. Additionally, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has been used to study the effects of environmental pollutants on the body. It has also been used to study the effects of various compounds on the immune system.
実験室実験の利点と制限
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. Additionally, it is a relatively stable compound, and it is soluble in water. However, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has some drawbacks for use in laboratory experiments. It is not very soluble in organic solvents, and it is not very soluble in alcohols. Additionally, it is not very stable at high temperatures.
将来の方向性
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has a variety of potential applications in the future. It could be used to study the effects of various compounds on the immune system, as well as to study the effects of environmental pollutants on the body. Additionally, it could be used in the study of signal transduction pathways and in the detection of bioactive compounds. Furthermore, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride could be used in the development of new drugs and in the study of enzymatic reactions. Finally, it could be used as a reagent in the synthesis of peptides and proteins.
合成法
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride can be synthesized using a variety of methods. The most common method is the condensation reaction of piperazine and acetic anhydride in the presence of pyridine. This reaction yields N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride in a yield of approximately 90%. It can also be produced through the reaction of piperazine and N-methylacetamide in the presence of sodium hydroxide. Additionally, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride can be synthesized from the reaction of piperazine and N-methylacetamide in the presence of sodium hydroxide.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride involves the reaction of 3-chloropropionyl chloride with piperazine followed by reaction with acetamide and hydrochloric acid.", "Starting Materials": [ "3-chloropropionyl chloride", "piperazine", "acetamide", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloropropionyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form N-(3-chloropropionyl)piperazine.", "Step 2: N-(3-chloropropionyl)piperazine is then reacted with acetamide in the presence of a base such as sodium hydride to form N-[3-(piperazin-1-yl)propyl]acetamide.", "Step 3: N-[3-(piperazin-1-yl)propyl]acetamide is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride." ] } | |
CAS番号 |
2680536-57-4 |
分子式 |
C9H20ClN3O |
分子量 |
221.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B6166104.png)
